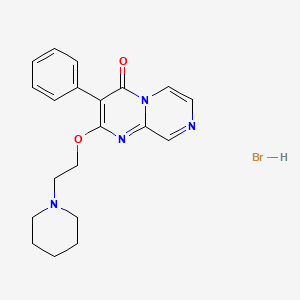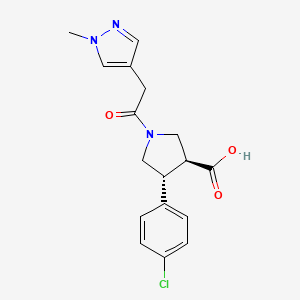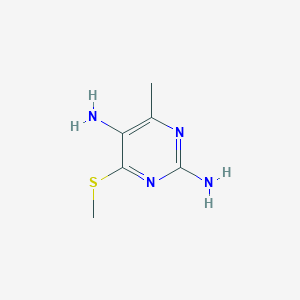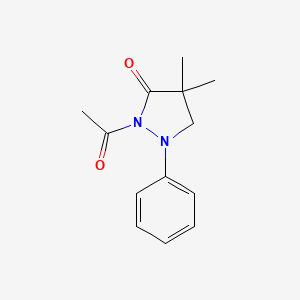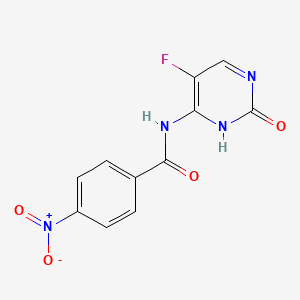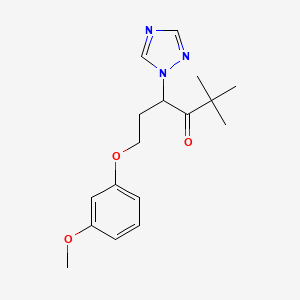
6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring and a methoxyphenoxy group, suggests potential biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable electrophile.
Final assembly: The final product is obtained by coupling the triazole ring with the methoxyphenoxy group under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxyphenoxy group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in developing new pharmaceuticals with antifungal, antibacterial, or anticancer properties.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to bind to metal ions, which could play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
Uniqueness
6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one is unique due to its specific structural features, such as the methoxyphenoxy group, which may confer distinct biological or chemical properties compared to other triazole derivatives.
Properties
CAS No. |
80554-17-2 |
|---|---|
Molecular Formula |
C17H23N3O3 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-(3-methoxyphenoxy)-2,2-dimethyl-4-(1,2,4-triazol-1-yl)hexan-3-one |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)16(21)15(20-12-18-11-19-20)8-9-23-14-7-5-6-13(10-14)22-4/h5-7,10-12,15H,8-9H2,1-4H3 |
InChI Key |
CXVCSKXJZUMUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(CCOC1=CC=CC(=C1)OC)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


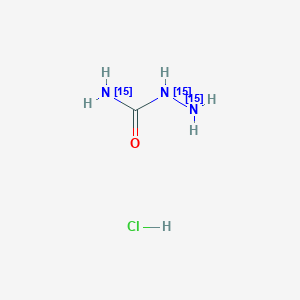
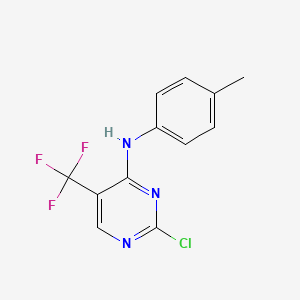
![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
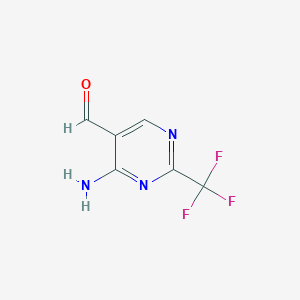
![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)

![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

